![molecular formula C8H11ClN2O2S B1433723 Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- CAS No. 1476762-47-6](/img/structure/B1433723.png)
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Overview
Description
“Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-” is a chemical compound that has gained significant attention in scientific research. It is a derivative of hydrazine, which is a compound that can be converted to a hydrazone derivative .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with aldehydes and ketones to form a hydrazone derivative . This process is a variation of the imine forming reaction .Molecular Structure Analysis
The molecular formula of “Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-” is C8H11ClN2O2S, and its molecular weight is 234.7 g/mol.Chemical Reactions Analysis
The chemical reactions involving hydrazine derivatives are quite interesting. For instance, hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This process is known as the Wolff-Kishner reduction .Scientific Research Applications
Synthesis of Significant Hydrazides and Heterocyclic Compounds
Hydrazine is a versatile precursor for the synthesis of several significant hydrazides and related heterocyclic compounds . These molecules have beneficial biological activities and are used in various fields such as microbiology, pain treatment, antioxidant therapy, and antimalarial tactics .
Reducing Agent in Chemical Processes
Hydrazine is frequently used as a reducing agent due to its ability to donate hydrogen atoms . This makes it valuable in industries ranging from agriculture to pharmaceuticals .
Precursor for Various Chemical Reactions
Hydrazine is a precursor for a variety of chemical reactions . It’s used in the synthesis of various molecules with biological activity .
Synthesis of Indole Derivatives
Hydrazine derivatives are used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Coumarin Fluorescent Probes
Hydrazine derivatives can be used in the synthesis of coumarin fluorescent probes . These probes are widely used in biochemistry, environmental protection, and disease prevention .
Enzyme Inhibitors and Anticancer Agents
Some hydrazine derivatives are used in the synthesis of coumarin sulfonamides, which have shown potential as enzyme inhibitors and anticancer agents .
Mechanism of Action
The mechanism of action for the Wolff-Kishner reduction involves the reaction of hydrazine with a carbonyl to form a hydrazone . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Safety and Hazards
Hydrazine and its derivatives are known to be hazardous. They are classified as flammable liquids and can cause acute toxicity if swallowed, in contact with skin, or if inhaled . They can also cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Moreover, they are suspected of causing genetic defects and may cause cancer .
properties
IUPAC Name |
(5-chloro-2-ethylsulfonylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-14(12,13)8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJPUEHQGIPCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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